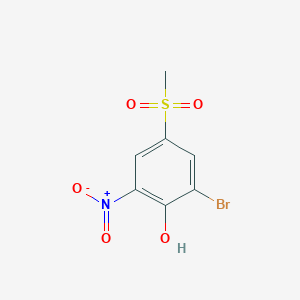

2-Bromo-4-(methylsulfonyl)-6-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-4-(methylsulfonyl)phenol” is a type of organic compound that contains a bromine atom, a methylsulfonyl group, and a phenol group . It is likely to be a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-4-(methylsulfonyl)-6-nitrophenol” are not available, similar compounds such as “2-Bromo-4-methylphenol” have been synthesized from 4-methylphenol by oxidative bromination at low temperatures .Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(methylsulfonyl)phenol” would likely include a phenol ring with a bromine atom and a methylsulfonyl group attached. The exact structure would depend on the positions of these groups on the phenol ring .Chemical Reactions Analysis

The chemical reactions of “2-Bromo-4-(methylsulfonyl)-6-nitrophenol” would likely be influenced by the presence of the bromine atom, the methylsulfonyl group, and the phenol group. For example, the bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(methylsulfonyl)-6-nitrophenol” would be influenced by its molecular structure. For example, it would likely have a relatively high molecular weight due to the presence of the bromine atom .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

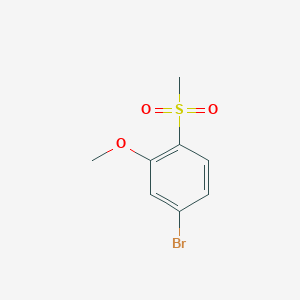

2-Bromo-4-(methylsulfonyl)-6-nitrophenol is involved in various chemical reactions and synthesis processes. For instance, it participates in reactions with sodium hydroxide, leading to the formation of different products like 2-methylsulfonylnitrobenzene and 2-nitrophenol (Shaw & Miller, 1970). Additionally, it serves as a precursor in the synthesis of other chemical compounds, such as 2-bromo-4-nitrophenol, through a process involving diazotization and nucleophilic substitution reactions (Li Zi-ying, 2008).

Pharmaceutical and Biological Applications

While direct applications of 2-Bromo-4-(methylsulfonyl)-6-nitrophenol in pharmaceuticals are limited, derivatives of bromophenols, which include similar compounds, have been studied for their potential in pharmaceuticals. For example, bromophenol derivatives from the red alga Rhodomela confervoides have been investigated for their activity against human cancer cell lines and microorganisms, though they were found to be inactive (Zhao et al., 2004).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, 2-Bromo-4-(methylsulfonyl)-6-nitrophenol and its related compounds are often subjects of study. They are used in experiments to understand various chemical processes and reactions. For example, the compound's role in the degradation of phenolic compounds in water treatment processes has been explored (Ji et al., 2017). Similarly, its use in high-performance liquid chromatography (HPLC) methods for the quantitation of phenolic compounds demonstrates its relevance in analytical chemistry (Almási, Fischer, & Perjési, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-4-methylsulfonyl-6-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO5S/c1-15(13,14)4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMYVQMUBFFZAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(methylsulfonyl)-6-nitrophenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)

![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)